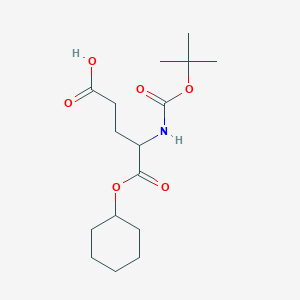

Boc-L-glutamic acid alpha-cyclohexyl ester

Description

Significance as a Protected Amino Acid Building Block in Organic Synthesis

In the realm of organic synthesis, the precise construction of molecules is paramount. Boc-L-glutamic acid α-cyclohexyl ester serves as a crucial building block, primarily due to the protective nature of its constituent groups. chemimpex.com The Boc group is an acid-labile protecting group for the amine functionality. This means it can be readily removed under acidic conditions while remaining stable to a wide range of other reagents, particularly basic conditions. chemimpex.com This selective removal is fundamental in multi-step syntheses, allowing chemists to dictate the sequence of reactions and prevent unwanted side reactions. chemimpex.com

The cyclohexyl ester, on the other hand, protects the α-carboxylic acid. This ester linkage is more robust than simpler alkyl esters and provides a degree of steric hindrance. This increased stability is advantageous in preventing premature cleavage during the synthesis of larger molecules. chemimpex.com Furthermore, the cyclohexyl group imparts increased lipophilicity to the molecule, which can improve its solubility in organic solvents commonly used in synthesis. chemimpex.com This enhanced solubility can lead to more efficient reactions and higher yields. The compatibility of this building block with standard coupling reactions further solidifies its utility in organic synthesis, enabling chemists to streamline their synthetic workflows. chemimpex.com

Contextual Role in Advanced Peptide and Medicinal Chemistry Research

The application of Boc-L-glutamic acid α-cyclohexyl ester is particularly prominent in the specialized fields of peptide and medicinal chemistry. In peptide synthesis, the controlled, stepwise addition of amino acids is essential to create a specific peptide sequence. nih.gov The Boc protecting group strategy is a well-established method in solid-phase peptide synthesis (SPPS), where the Boc group temporarily masks the N-terminus of the amino acid, preventing self-polymerization. nih.gov After coupling the free carboxyl group to the growing peptide chain, the Boc group is removed with a mild acid, allowing for the next protected amino acid to be added.

In medicinal chemistry, the properties of a drug molecule, such as its ability to cross cell membranes, are critical to its efficacy. The cyclohexyl ester of Boc-L-glutamic acid α-cyclohexyl ester plays a significant role here. chemimpex.com By increasing the lipophilicity of a peptide or drug candidate it is incorporated into, it can enhance its ability to permeate biological membranes. chemimpex.com This is a key consideration in the design of prodrugs, which are inactive or less active precursors of a drug that are metabolized into the active form in the body. chemimpex.com The introduction of a lipophilic moiety like the cyclohexyl ester can improve the oral bioavailability of a drug by facilitating its absorption through the gut wall. chemimpex.com Researchers leverage this compound in the development of targeted drug delivery systems, where masking functional groups can not only enhance bioavailability but also reduce potential toxicity. chemimpex.com Its structural features also allow for further modifications, opening avenues for the creation of novel therapeutic agents. chemimpex.com The compound is also utilized in bioconjugation processes, where it aids in attaching biomolecules to other molecules or surfaces, which is crucial for developing targeted therapies. chemimpex.com Furthermore, it has found applications in neuroscience research for the synthesis of glutamate (B1630785) derivatives to study neurotransmitter pathways. chemimpex.com

Structure

3D Structure

Properties

Molecular Formula |

C16H27NO6 |

|---|---|

Molecular Weight |

329.39 g/mol |

IUPAC Name |

5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19) |

InChI Key |

DVTMNTVXXIJGMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1 |

Origin of Product |

United States |

Applications of Boc L Glutamic Acid α Cyclohexyl Ester in Advanced Chemical Synthesis

Role in Peptide Synthesis Methodologies

The unique structure of Boc-L-glutamic acid α-cyclohexyl ester, with its distinct protecting groups, makes it a versatile tool for the controlled, stepwise assembly of amino acids into peptides.

Building Block in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-glutamic acid α-cyclohexyl ester is utilized in the classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of Solid-Phase Peptide Synthesis (SPPS). seplite.com In this methodology, the peptide is assembled step-by-step while anchored to a solid resin support. The Boc group serves as a temporary protecting group for the Nα-amino function of the glutamic acid residue. seplite.com It is selectively removed at the beginning of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine for the subsequent amino acid to be coupled. seplite.comchempep.com

The α-cyclohexyl ester acts as a more permanent protecting group for the side-chain carboxyl function. This group is stable under the acidic conditions used to remove the Boc group, thus preventing unwanted side reactions at the glutamic acid side chain during the entire peptide assembly process. researchgate.net The bulky and stable nature of the cyclohexyl ester is particularly effective at minimizing intramolecular side reactions. researchgate.netchemicalbook.com The final step of the synthesis involves cleavage from the resin and removal of all side-chain protecting groups, often using a very strong acid like hydrogen fluoride (B91410) (HF), to yield the final peptide. seplite.comresearchgate.net

Utilization in Solution-Phase Peptide Synthesis Strategies

While SPPS is more common for peptide synthesis, Boc-L-glutamic acid α-cyclohexyl ester is also applicable to solution-phase peptide synthesis. In this approach, all reactions are carried out in a homogenous solution. The principles of protection and deprotection remain the same as in SPPS. The Boc group is used for temporary N-terminal protection, and the cyclohexyl ester protects the side chain. The enhanced solubility of this protected amino acid derivative in common organic solvents is advantageous for solution-phase reactions. chemimpex.com This method is often employed for the large-scale synthesis of shorter peptides or peptide fragments.

Facilitation of Complex Peptide and Peptidomimetic Construction

The compound serves as a crucial building block in the synthesis of complex peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides. chemimpex.comchemimpex.com Its well-defined structure and the stability of its protecting groups allow for its incorporation into intricate molecular architectures, such as cyclic peptides or peptides with unnatural modifications. nih.gov The ability to selectively deprotect different parts of the molecule is key to building these complex structures. The use of Boc-protected amino acids on a solid support has been shown to be a potent method for the synthesis of various peptidomimetics. nih.gov This control is essential for creating novel therapeutic agents with specific biological activities. chemimpex.comchemimpex.com

Contribution to the Development of Bioactive Compounds and Novel Therapeutics

The chemical properties of Boc-L-glutamic acid α-cyclohexyl ester make it a valuable component in the pipeline of modern drug discovery and development.

Intermediate in Pharmaceutical Research and Drug Design

Boc-L-glutamic acid α-cyclohexyl ester is a valuable intermediate in pharmaceutical research. chemimpex.comchemimpex.com Intermediates are the molecular building blocks used in the synthesis of active pharmaceutical ingredients (APIs). This compound's structural features, including the protected glutamic acid backbone, allow for further chemical modifications, enabling chemists to create libraries of novel compounds for screening as potential therapeutic agents. chemimpex.com Its compatibility with standard organic synthesis reactions makes it a preferred choice for researchers aiming to develop new bioactive molecules. chemimpex.comchemimpex.com

Formulation of Prodrugs and Targeted Delivery Systems with Enhanced Bioavailability

A significant application of Boc-L-glutamic acid α-cyclohexyl ester is in the design of prodrugs. chemimpex.com A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. The carboxylic acid side chain of glutamic acid is often too polar, which can limit a drug's ability to cross biological membranes, such as the intestinal wall, leading to poor bioavailability.

The cyclohexyl ester functionality in Boc-L-glutamic acid α-cyclohexyl ester serves to mask this polar carboxylic acid group. chemimpex.com The cyclohexyl group is lipophilic (fat-soluble), which can improve the molecule's ability to pass through cell membranes. chemimpex.comchemimpex.com This strategy is used to enhance the absorption and distribution of a potential drug. researchgate.net Once absorbed into the body, cellular enzymes can cleave the ester bond, releasing the active, polar form of the drug at its target site. chemimpex.com This approach can lead to more effective medications by improving bioavailability and can also be used to facilitate targeted drug delivery. chemimpex.comresearchgate.net

Integration into Bioconjugation Techniques

Boc-L-glutamic acid α-cyclohexyl ester serves as a versatile component in the field of bioconjugation, a set of techniques used to link biomolecules. Its unique chemical structure, featuring a temporary Boc (tert-butyloxycarbonyl) protecting group on the amino function and two carboxylic acid groups (one of which is esterified with a cyclohexyl group), makes it an effective building block. chemimpex.com The Boc group provides stability and prevents unwanted side reactions during synthesis, while the free carboxylic acid and the protected amino group offer sites for controlled chemical modifications. This allows the compound to act as a linker, attaching various biomolecules to other molecules or surfaces. chemimpex.com

Enabling Attachment of Biomolecules for Diagnostic and Therapeutic Agents

The structural attributes of Boc-L-glutamic acid α-cyclohexyl ester are leveraged in the development of sophisticated diagnostic and therapeutic agents. In this context, it functions as a critical intermediary for attaching biomolecules to create larger, functional constructs. chemimpex.com This process is fundamental to creating targeted drug delivery systems, where a therapeutic agent is linked to a targeting moiety (like an antibody or peptide) that can recognize and bind to specific cells, such as cancer cells. The compound's compatibility with standard coupling reactions streamlines the synthesis of these complex molecules. chemimpex.com

Furthermore, its role as a versatile building block allows for structural modifications that can lead to the creation of novel therapeutic agents. chemimpex.com By carefully controlling the deprotection of the Boc group and the activation of the carboxyl groups, researchers can selectively conjugate proteins, peptides, or nucleic acids, facilitating the design of agents with enhanced efficacy and specificity for both diagnostic imaging and targeted therapy.

Exploration in Material Science and Polymer Chemistry

In material science and polymer chemistry, Boc-L-glutamic acid α-cyclohexyl ester is utilized as a specialized monomer to create advanced polymers and biomaterials with tailored properties. Its incorporation into a polymer network can significantly influence the final material's characteristics, including its biocompatibility, degradation rate, and mechanical behavior.

Formulation of Advanced Polymers and Materials

Boc-L-glutamic acid α-cyclohexyl ester is used in the synthesis of novel bioelastomers through processes like melt polycondensation. A notable example is its use in creating poly(xylitol glutamate (B1630785) sebacate) (PXGS), a biocompatible and biodegradable elastomer. mdpi.com In this synthesis, the compound is reacted with xylitol (B92547) and sebacic acid to form a crosslinked polymer network. mdpi.com

Another significant application is in the formulation of poly(glycerol sebacate (B1225510) glutamate) (PGSE) systems. nih.gov Poly(glycerol sebacate) (PGS) is a tough, biocompatible elastomer used in tissue engineering. nih.govsigmaaldrich.com To modify its properties, L-glutamic acid or its protected derivatives, like Boc-L-glutamic acid, are incorporated into the PGS network. nih.gov In a specific study, a control material, denoted PGSE-B, was prepared using Boc-L-glutamic acid, glycerol, and sebacic acid to create a polymer without peptide bonds for comparative analysis. nih.govnih.gov

Impact on Degradation Kinetics and Mechanical Properties in Biomaterials (e.g., Poly(glycerol sebacate glutamate) systems)

The integration of Boc-L-glutamic acid α-cyclohexyl ester into biomaterials has a pronounced impact on their degradation kinetics and mechanical properties.

In studies involving poly(glycerol sebacate glutamate) (PGSE), the material created with Boc-L-glutamic acid (PGSE-B) showed a greater degradation rate than standard PGS. nih.gov This is a critical finding, as the degradation rate of a biomaterial scaffold must be compatible with the healing rate of the target tissue. nih.govnih.gov Similarly, the introduction of Boc-L-glutamic acid into a poly(xylitol glutamate sebacate) network was found to increase the material's hydrophilicity (affinity for water) and its in vitro degradation rate. mdpi.com

The mechanical properties of these polymers are also significantly altered. In the poly(xylitol glutamate sebacate) system, the incorporation of Boc-L-glutamic acid led to an increase in the elongation at break, meaning it improved the material's flexibility and elasticity without reducing its tensile strength. mdpi.com The large side chain of the Boc-L-glutamic acid is thought to disturb the regularity of the polymer chains, contributing to these changes. mdpi.com In the PGSE system, the mechanical behaviors were also tuned. A related control material, PGSE-Z, was found to be stiffer and had a smaller elongation at break than PGSE-B, demonstrating how different protecting groups can influence the final mechanical profile of the elastomer. nih.gov

The table below summarizes the comparative effects observed in a study of Poly(glycerol sebacate glutamate) systems.

| Property | PGSE (with L-glutamic acid) | PGSE-B (with Boc-L-glutamic acid) | Key Finding |

| Degradation Rate | Slower than PGS | Faster than PGS | The presence of Boc-L-glutamic acid, without forming peptide bonds, accelerates degradation compared to standard PGS. nih.gov |

| Mechanical Profile | Young's modulus decreases as glutamic acid content increases. nih.gov | Less stiff than the PGSE-Z control material. nih.gov | The choice of amino-protected glutamic acid allows for the tuning of mechanical properties like stiffness and elasticity. nih.gov |

Research on Derivatives and Analogs of Boc L Glutamic Acid α Cyclohexyl Ester

Synthesis and Characterization of α- and γ-Ester Analogs (e.g., methyl, benzyl (B1604629), fluorenylmethyl esters)

The synthesis of α- and γ-ester analogs of Boc-L-glutamic acid is crucial for providing a toolkit of building blocks for peptide synthesis, each with unique deprotection conditions.

Methyl Esters: The synthesis of L-glutamic acid-5-methyl ester can be achieved through the esterification of glutamic acid in methanol (B129727) with sulfuric acid as a catalyst. Similarly, Boc-L-Pyroglutamic acid methyl ester can be prepared from L-pyroglutamic acid using thionyl chloride in methanol, followed by the introduction of the Boc protecting group.

Benzyl Esters: Both chemical and biocatalytic routes have been explored for benzyl ester synthesis. A chemical approach involves converting N-carbobenzoxy-L-glutamic acid into its cyclic anhydride (B1165640) and then reacting it with benzyl alcohol, which results in the α-benzyl ester with moderate selectivity. calpaclab.com A more efficient and selective method utilizes the protease Alcalase to catalyze the α-selective benzyl esterification of N-Boc L-glutamic acid, achieving yields as high as 81%. calpaclab.com

Fluorenylmethyl Esters: Orthogonal synthesis, which allows for selective deprotection of different functional groups, is used to create N-α-Boc-L-glutamic acid-γ-fluorenylmethyl ester. nih.gov This multi-step process involves the selective esterification of the side-chain carboxyl group of N-α-CBZ-L-glutamic acid, followed by deprotection and subsequent reprotection of the α-amino group with the Boc group. nih.gov This strategy yields a derivative where the side-chain is protected by a base-labile fluorenylmethyl (OFm) group and the α-amino group is protected by an acid-labile Boc group. These derivatives are particularly important for creating side-chain to side-chain cyclizations in solid-phase peptide synthesis. nih.gov

| Ester Analog | Synthetic Method | Key Reagents | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Methyl Ester | Acid-catalyzed Esterification | Methanol, H₂SO₄ or Thionyl Chloride | - | |

| Benzyl Ester | Biocatalytic Esterification | Benzyl alcohol, Protease Alcalase | α-selective, 81% yield | calpaclab.com |

| Fluorenylmethyl Ester (γ-OFm) | Orthogonal Synthesis | N-α-CBZ-L-glutamic acid, 9-fluorenylmethanol | γ-selective | nih.gov |

Investigation of Lipophilicity and Solubility Enhancements through Cyclohexyl Moiety and Other Ester Groups

The modification of glutamic acid with ester groups, particularly the cyclohexyl moiety, is a key strategy for enhancing its lipophilicity and solubility, which are critical properties for drug design and peptide synthesis.

The cyclohexyl ester functionality is known to improve the lipophilicity of the amino acid derivative. nih.gov This increased lipophilicity can facilitate better membrane permeability, a valuable attribute in the design of drug candidates. nih.gov Similarly, the γ-cyclohexyl ester of Boc-L-glutamic acid enhances lipophilicity, making the compound more useful in formulating bioactive peptides. This modification also improves stability and solubility in organic solvents, which is essential for various chemical reactions.

In drug discovery, the cyclohexyl group serves several strategic roles. It can act as a bioisostere for a phenyl or t-butyl group, potentially offering better binding affinity by reducing the conformational flexibility (a reduction in entropy). The three-dimensional structure of the cyclohexyl ring can provide more contact points with a target protein compared to a flat phenyl group.

| Ester/Protecting Group | Effect on Physicochemical Properties | Application/Advantage | Reference |

|---|---|---|---|

| Cyclohexyl (α- or γ-ester) | Enhances lipophilicity and solubility in organic solvents. | Improves membrane permeability for drug design; increases stability for synthetic reactions. | nih.gov |

| Boc (tert-butyloxycarbonyl) | Enhances stability and solubility. | Ideal for the synthesis of complex peptides and amino acid derivatives. | nih.gov |

| Fluorenylmethyl | Enhances stability and solubility. | Allows for selective deprotection under mild conditions, facilitating complex peptide synthesis. |

Development of Conformationally Constrained Amino Acid Derivatives Derived from L-Glutamic Acid

Creating conformationally constrained derivatives of L-glutamic acid is a widely used strategy to achieve selectivity towards different types of glutamate (B1630785) receptors. peptide.com By reducing the flexibility of the molecule, researchers can design analogs that bind preferentially to a specific receptor subtype, which is crucial for developing targeted therapeutics. peptide.com

These rigid amino acids are extensively used in the design of peptidomimetics and peptide models. The constrained torsion angles of these derivatives allow chemists to predict and control the conformation of a peptide chain, which can stabilize or destabilize certain secondary structures. This control over conformation is a powerful tool for influencing biological activity.

Strategies to achieve conformational constraint include:

Chain Homologation: Increasing the distance between the amino acid moiety and the distal carboxylate group by adding carbon units can alter the activity and selectivity profile of the molecule.

Cyclization: Introducing small rings into the amino acid structure substantially reduces conformational freedom. scbt.com This approach has been successful in developing drugs, as cyclic compounds often exhibit reduced metabolism in the body compared to their open-chain counterparts. scbt.com

Incorporation of Spacers: The insertion of an aromatic ring as a spacer between functional groups is another method to create more rigid structures. peptide.com

These approaches have led to the development of selective antagonists for various metabotropic glutamate receptors, demonstrating the utility of conformational constraint in medicinal chemistry.

Structural Modifications for Enhanced Reactivity and Selectivity in Synthetic Pathways

Structural modifications of Boc-L-glutamic acid, particularly through the use of specific ester protecting groups, are vital for enhancing reactivity and ensuring selectivity during complex synthetic processes like solid-phase peptide synthesis (SPPS). The choice of ester group is critical for preventing undesirable side reactions.

The side chains of glutamic acid must be protected to avoid reactions such as the formation of pyroglutamate (B8496135) or other cyclization products during peptide coupling. The cyclohexyl ester has proven to be an effective protecting group for this purpose. In Boc-based peptide synthesis strategies, Boc-Glu(OcHx)-OH is used to minimize these undesired cyclizations.

The stability of the cyclohexyl (cHx) protecting group is a key advantage. It is stable during the synthesis of protected peptides but can be quantitatively and cleanly cleaved during the final deprotection step, typically using strong acids like hydrogen fluoride (B91410) (HF), without causing decarboxylation. This stability and reliable removal make it a preferred choice for synthesizing complex peptides containing glutamic acid or its derivatives, such as gamma-carboxyglutamic acid (Gla). p3bio.com The compatibility of Boc-L-glutamic acid α-cyclohexyl ester with standard coupling reactions streamlines synthetic workflows and helps achieve high yields. nih.gov

Future Research Directions and Emerging Applications

Innovations in Green Chemistry Approaches for Boc-L-glutamic acid α-cyclohexyl ester Synthesis

The synthesis of protected amino acids like Boc-L-glutamic acid α-cyclohexyl ester is integral to peptide synthesis and the development of peptidomimetics. chemimpex.com Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic methods, moving away from traditional practices that often rely on hazardous reagents and generate significant waste. advancedchemtech.comrsc.org

One promising area of innovation is the adoption of greener solvents. Traditional peptide synthesis often utilizes solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which pose environmental and health risks. Researchers are exploring alternatives such as water, ethanol, and other bio-derived solvents. advancedchemtech.com For the synthesis of Boc-L-glutamic acid α-cyclohexyl ester, this would involve developing reaction conditions that are compatible with these greener solvents without compromising yield or purity. The use of water is particularly attractive due to its low cost and minimal environmental impact. advancedchemtech.com

Another key direction is the development of novel protecting groups that are more amenable to green chemistry principles. The Boc (tert-butyloxycarbonyl) group is well-established, but research into alternatives that can be cleaved under milder, more environmentally benign conditions is ongoing. For instance, the development of water-compatible protecting groups like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group showcases a move towards aqueous-based solid-phase peptide synthesis (SPPS), which could be adapted for the synthesis of derivatives like the α-cyclohexyl ester of Boc-L-glutamic acid. nih.gov

Furthermore, the principles of atom economy are being more rigorously applied to the synthesis of protected amino acids. rsc.org This involves designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. Catalytic methods, including biocatalysis, are central to this approach. For example, enzymatic methods for the selective esterification of glutamic acid derivatives are being explored to reduce the need for protecting group manipulations and stoichiometric reagents. frontiersin.org

Future synthetic strategies for Boc-L-glutamic acid α-cyclohexyl ester will likely integrate these green chemistry principles, focusing on the use of renewable starting materials, safer solvents, and catalytic processes to create a more sustainable manufacturing pipeline.

Expanding the Scope of Biocatalytic Transformations for Glutamate (B1630785) Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis for producing complex molecules like glutamate derivatives. Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and stereoselectivity), and are biodegradable, aligning well with the principles of green chemistry. frontiersin.org

For glutamate derivatives, aminotransferases are a key class of enzymes being explored for the stereoselective synthesis of unnatural amino acids. springernature.comresearchgate.net These enzymes can be used to introduce the amino group into a keto-acid precursor with high stereocontrol, which is crucial for the biological activity of the final product. While direct biocatalytic synthesis of Boc-L-glutamic acid α-cyclohexyl ester is a complex challenge, enzymes can be used to synthesize key intermediates or to perform selective modifications on the glutamate scaffold.

Hydrolases, such as lipases and proteases, are another important class of enzymes for the synthesis of glutamate derivatives. They can be used for the selective esterification or hydrolysis of the α- and γ-carboxylic acid groups of glutamic acid. For instance, research has shown that proteases like Alcalase can catalyze the mono-benzylesterification of N-Boc L-glutamic acid with high yield. frontiersin.org This approach could be extended to the synthesis of the α-cyclohexyl ester, offering a milder and more selective alternative to chemical methods.

Future research in this area will focus on several key aspects:

Enzyme Discovery and Engineering: Screening for novel enzymes with desired activities and specificities from diverse natural sources, and engineering existing enzymes to improve their stability, activity, and substrate scope for non-natural substrates like protected amino acids.

Multi-Enzyme Cascade Reactions: Designing one-pot, multi-step syntheses using several enzymes in a cascade. This approach can improve efficiency by reducing the need for intermediate purification steps. For example, a cascade could be developed where one enzyme synthesizes a glutamate precursor and another performs the selective esterification.

Immobilization and Process Optimization: Developing robust methods for immobilizing enzymes to improve their reusability and stability, and optimizing reaction conditions (e.g., solvent, temperature, pH) to maximize yield and productivity in industrial-scale processes.

The expansion of biocatalytic methods will be crucial for the sustainable and efficient production of a wide range of glutamate derivatives, including Boc-L-glutamic acid α-cyclohexyl ester, for pharmaceutical and other applications.

| Enzyme Class | Potential Application in Glutamate Derivative Synthesis | Example |

| Aminotransferases | Stereoselective synthesis of glutamate analogues | Synthesis of various glutamate analogues using aspartate aminotransferase. springernature.com |

| Hydrolases (Lipases, Proteases) | Regioselective esterification and hydrolysis | α-selective benzyl (B1604629) esterification of N-Boc L-glutamic acid using Alcalase. frontiersin.org |

| Ligases | Formation of peptide bonds | In vitro synthesis of poly-γ-glutamate. nih.gov |

Advanced Applications in Bio-Inspired Materials Science and Tissue Engineering

Glutamic acid and its derivatives are increasingly being used as building blocks for the creation of advanced biomaterials due to their biocompatibility and biodegradability. mdpi.commdpi.com Poly(glutamic acid) (PGA), a polymer of glutamic acid, is a particularly promising material for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing. mdpi.comresearchgate.netnih.gov The incorporation of protected glutamate derivatives like Boc-L-glutamic acid α-cyclohexyl ester into these polymers can be used to tune their properties for specific applications.

In tissue engineering, PGA-based hydrogels are being developed as scaffolds to support cell growth and tissue regeneration. mdpi.com The mechanical properties and degradation rate of these hydrogels can be controlled by modifying the polymer backbone, for example, by introducing hydrophobic groups like the cyclohexyl ester. This can enhance the stability of the hydrogel and control the release of encapsulated therapeutic agents. The Boc protecting group can be used during the synthesis of these materials to control the polymerization process and can be removed in a subsequent step to expose the free amine for further functionalization.

In drug delivery, nanoparticles and hydrogels made from PGA and its derivatives are being investigated as carriers for therapeutic agents. researchgate.nettandfonline.com The cyclohexyl ester group in Boc-L-glutamic acid α-cyclohexyl ester can increase the lipophilicity of the resulting polymer, which can be advantageous for encapsulating hydrophobic drugs and improving their bioavailability. chemimpex.com The biodegradable nature of PGA ensures that the carrier material is safely cleared from the body after releasing its payload. mdpi.com

Future research in this area will likely focus on:

Synthesis of Functionalized Polymers: Developing methods to synthesize well-defined polymers and copolymers of glutamic acid with tailored properties by incorporating a variety of functional groups.

Self-Assembling Materials: Investigating the self-assembly of glutamate-based polymers into well-ordered nanostructures, such as nanoparticles, nanofibers, and films, for advanced applications in electronics and photonics.

Bioactive Scaffolds: Creating "smart" biomaterials that can respond to biological stimuli and actively promote tissue regeneration by incorporating bioactive molecules and controlling the material's physical and chemical properties at the nanoscale.

The versatility of glutamic acid derivatives as building blocks for functional materials opens up exciting possibilities for the development of new technologies in medicine and beyond.

Computational and Mechanistic Studies of Reaction Pathways and Molecular Interactions

Computational chemistry and mechanistic studies are becoming indispensable tools for understanding and optimizing the synthesis and application of complex molecules like Boc-L-glutamic acid α-cyclohexyl ester. nih.gov These methods can provide detailed insights into reaction mechanisms, predict the properties of new molecules, and guide the design of more efficient synthetic routes and more effective biomaterials.

For the synthesis of Boc-L-glutamic acid α-cyclohexyl ester, computational methods can be used to:

Model Reaction Pathways: Elucidate the detailed mechanisms of chemical and enzymatic reactions, identify key intermediates and transition states, and predict reaction outcomes. This information can be used to optimize reaction conditions and develop more efficient catalysts.

Predict Reactivity and Selectivity: Understand the factors that control the regioselectivity of esterification at the α- and γ-carboxylic acid positions of glutamic acid. This is crucial for developing synthetic methods that produce the desired isomer with high purity. frontiersin.org

Design Novel Catalysts: In silico design of new enzymes or chemical catalysts with enhanced activity and selectivity for the synthesis of glutamate derivatives.

In the context of materials science, computational modeling can be used to:

Predict Polymer Properties: Simulate the conformation and dynamics of poly(glutamic acid) chains and predict the bulk properties of materials derived from them, such as their mechanical strength, solubility, and drug-release profiles.

Model Molecular Interactions: Investigate the interactions between glutamate-based polymers and other molecules, such as drugs, proteins, and cell surface receptors. This is essential for designing effective drug delivery systems and biocompatible materials.

Understand Self-Assembly: Simulate the self-assembly of glutamate derivatives into nanostructures and predict the morphology of the resulting materials.

Future research will likely see a closer integration of computational and experimental approaches. For example, high-throughput virtual screening could be used to identify promising new glutamate derivatives for specific applications, which would then be synthesized and tested in the laboratory. This synergistic approach will accelerate the pace of discovery and innovation in the field of glutamate-based chemistry and materials science.

| Computational Method | Application in the Study of Glutamate Derivatives |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of spectroscopic properties. |

| Molecular Dynamics (MD) Simulations | Modeling the conformation and dynamics of polymers and their interactions with other molecules. |

| Docking Studies | Predicting the binding of glutamate derivatives to enzyme active sites or biological receptors. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new glutamate derivatives. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-L-glutamic acid alpha-cyclohexyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via esterification of Boc-L-glutamic acid with cyclohexanol under carbodiimide-mediated coupling (e.g., DCC/DMAP). Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios. Post-synthesis, purification involves silica gel chromatography with ethyl acetate/hexane gradients. Yields typically range from 60–80% but depend on the absence of moisture and side reactions like racemization .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include Boc-group tert-butyl protons (δ 1.4 ppm) and cyclohexyl ester protons (δ 1.2–1.8 ppm) .

- IR : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (Boc group) .

- Melting Point : 54–57°C (decomposition observed above 60°C) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store at 2–8°C in airtight, moisture-free containers. Degradation occurs via hydrolysis of the ester bond under acidic/basic conditions or prolonged exposure to humidity. Stability studies show <5% decomposition over 12 months when stored properly .

Advanced Research Questions

Q. How does the steric bulk of the cyclohexyl ester influence its reactivity in peptide coupling reactions compared to benzyl or tert-butyl esters?

- Methodological Answer : The cyclohexyl group’s steric hindrance slows acylation kinetics but improves regioselectivity in glutamic acid derivatization. Comparative studies with Boc-Glu-OBzl (benzyl ester) show:

Q. What strategies mitigate racemization during solid-phase synthesis using this compound?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization .

- Additives : Use HOBt or Oxyma to suppress racemization by stabilizing active esters .

- Monitoring : Track enantiomeric excess via chiral HPLC (e.g., Chiralpak IC column, hexane/IPA eluent) .

Q. How can researchers resolve contradictory data on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Discrepancies arise from hydration states or residual solvents. Standardize solubility testing:

Drying : Lyophilize the compound for 24 hours.

Solubility Assay : Use saturated solutions in DMF, DMSO, or THF, filtered and analyzed gravimetrically.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMF | 120 ± 15 | 25 |

| DMSO | 95 ± 10 | 25 |

| THF | 40 ± 5 | 25 |

| Data aggregated from replicated studies . |

Q. What analytical methods detect trace impurities from incomplete esterification?

- Methodological Answer :

- LC-MS : Identify unreacted Boc-Glu-OH (m/z 246.1) or cyclohexanol (m/z 101.1) .

- ¹H NMR Integration : Compare integrals of cyclohexyl protons (ester) vs. carboxylic acid protons (impurity) .

Experimental Design Considerations

Q. How to design a stability study assessing pH and temperature effects on the ester bond?

- Methodological Answer :

- Buffer Systems : Prepare solutions at pH 2 (HCl), 7 (PBS), and 10 (NaOH) with 1 mg/mL compound.

- Incubation : Heat samples at 25°C, 40°C, and 60°C for 0–72 hours.

- Analysis : Monitor hydrolysis via HPLC (C18 column, 0.1% TFA in water/acetonitrile).

- Key Metric : Half-life (t₁/₂) calculated from first-order kinetics. Example results:

| pH | t₁/₂ at 25°C (h) | t₁/₂ at 40°C (h) |

|---|---|---|

| 2 | 12 ± 2 | 4 ± 1 |

| 7 | 48 ± 5 | 16 ± 3 |

| 10 | 8 ± 1 | 2 ± 0.5 |

| Adapted from accelerated stability testing protocols . |

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.